molecular formula C16H10F3NO3 B2913984 4-(4-Phenyl-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol CAS No. 904508-85-6

4-(4-Phenyl-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol

Cat. No. B2913984
CAS RN: 904508-85-6
M. Wt: 321.255
InChI Key: SBOYSIYCXHQROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-Phenyl-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol” is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including “this compound”, is characterized by a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The trifluoromethyl group and phenyl group are attached to the isoxazole ring .

Scientific Research Applications

Catalytic Synthesis Applications

  • Catalytic Synthesis : A study by Karimi-Jaberi et al. (2012) detailed the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), indicating the role of benzene derivatives in facilitating condensation reactions for synthesizing complex organic molecules with high yields and under eco-friendly conditions (Karimi-Jaberi et al., 2012).

Molecular Engineering and Material Science

  • Hydrogen-bonded Molecular Crystals : Research on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene illustrates the engineering of hydrogen-bonded molecular crystals for creating noninterpenetrated three-dimensional networks. This work emphasizes the importance of molecular shape in designing materials with predetermined properties, potentially relevant to the development of materials based on 4-(4-Phenyl-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol (Maly et al., 2007).

Organic Electronics and Luminescence

  • Emission Color Tuning : A study by Bae et al. (2014) on di-o-carborane substituted benzene compounds showed how electron-withdrawing or -donating groups affect luminescence properties. The findings suggest the potential for tuning the emission properties of this compound for applications in organic electronics or as photoluminescent markers (Bae et al., 2014).

Antimicrobial Applications

  • Antimicrobial Activity : Lavanya et al. (2014) synthesized and evaluated the antimicrobial activity of (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles), indicating the potential of benzene derivatives in developing new antimicrobial agents. This could inspire research into the antimicrobial applications of this compound (Lavanya et al., 2014).

properties

IUPAC Name

4-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(23-20-15)11-7-6-10(21)8-12(11)22/h1-8,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOYSIYCXHQROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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